2-Chlorospiro[2.3]hexane-2-sulfonyl chloride
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Overview
Description
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride is a unique and highly reactive compound used extensively in organic synthesis. Its structure consists of a spirocyclic hexane ring with a chlorine atom and a sulfonyl chloride group attached, making it a valuable reagent for creating complex molecules. This compound’s high reactivity and distinctive structure make it an essential tool for developing novel compounds with potential pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorospiro[2.3]hexane-2-sulfonyl chloride typically involves the reaction of spiro[2.3]hexane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Spiro[2.3]hexane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of advanced reactors and purification techniques to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group or other functional groups.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted spirohexane derivatives.
Reduction Reactions: Sulfonyl derivatives or other reduced products.
Oxidation Reactions: Sulfonic acids or other oxidized compounds.
Scientific Research Applications
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme-catalyzed reactions.
Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chlorospiro[2.3]hexane-2-sulfonyl chloride involves its high reactivity due to the presence of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The spirocyclic structure also contributes to its reactivity by providing a strained ring system that facilitates chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorospiro[2.3]hexane-1-sulfonyl chloride
- 2-Bromospiro[2.3]hexane-2-sulfonyl chloride
- 2-Fluorospiro[2.3]hexane-2-sulfonyl chloride
Uniqueness
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride is unique due to its specific combination of a spirocyclic hexane ring with a chlorine atom and a sulfonyl chloride group. This combination provides a distinct reactivity profile that is not observed in other similar compounds. Its high reactivity and ability to form a wide range of derivatives make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
2-chlorospiro[2.3]hexane-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2S/c7-6(11(8,9)10)4-5(6)2-1-3-5/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUPIOIVCZXZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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